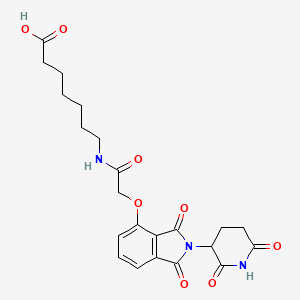

Thalidomide-O-acetamido-C6-acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thalidomide-O-acetamido-C6-acid is a derivative of thalidomide, a compound known for its immunomodulatory, anti-inflammatory, and anti-angiogenic properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-acetamido-C6-acid involves the conjugation of thalidomide with an acetamido group and a C6 linker. The process typically includes the following steps:

Activation of Thalidomide: Thalidomide is first activated by introducing a reactive group, such as an azide or an amine.

Linker Attachment: A C6 linker is then attached to the activated thalidomide through a series of chemical reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).

Acetamido Group Addition: Finally, an acetamido group is introduced to complete the synthesis of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: Thalidomide-O-acetamido-C6-acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the thalidomide core.

Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include various thalidomide derivatives with modified functional groups, which can be used for different therapeutic applications .

Scientific Research Applications

Thalidomide-O-acetamido-C6-acid is a derivative of thalidomide, a compound with immunomodulatory and anti-cancer properties . this compound is being explored for its potential in targeted protein degradation and other therapeutic applications .

Scientific Research Applications

Targeted Protein Degradation:

- This compound can be utilized as a building block for creating degrader molecules aimed at targeted protein degradation .

- It contains an E3 ligase ligand with a linker and a functional group, which can be conjugated to a target protein .

- Molecular glues, such as thalidomide analogs, are of interest in research for targeted protein degradation .

- These analogs retain a glutarimide moiety, which is essential for CRBN E3 ligase binding, and modifications at specific positions influence neo-substrate binding specificity and degradation potency .

Cancer Treatment:

- Thalidomide has shown effectiveness in treating certain types of cancer, including multiple myeloma .

- It can also be effective against malignant glioma, apparently through an antiproliferative effect rather than by inhibiting angiogenesis .

- Combining thalidomide with other antineoplastic treatments, like carmustine, could enhance the response of glioma to treatment .

Immunomodulation and Anti-inflammatory Applications:

- Thalidomide is an immunomodulatory drug effective in treating inflammatory diseases like rheumatoid arthritis and Crohn’s disease .

- It modulates the activity of immune cells, such as T cells and natural killer cells, boosting the body’s immune response and reducing inflammation .

- Thalidomide's effectiveness in treating various immune-related diseases has led to research interest in developing more potent analogs with fewer side effects .

- Glioma Treatment in Rats: A study on rats with implanted C6 glioma cells showed that thalidomide, when administered at a dose of 400 mg/kg/day, significantly reduced tumor volume and cell proliferation . The combination of thalidomide and carmustine further increased the inhibitory effect on tumor growth .

- Molecular Glue Degraders: Research has focused on developing thalidomide analogs as cereblon E3 ligase modulation drugs (CELMoDs). These compounds utilize the glutarimide moiety for CRBN E3 ligase binding, with substitutions influencing neo-substrate binding specificity and degradation potency .

- Hyaluronic Acid (HA) Combinations: While not directly related to this compound, studies involving hyaluronic acid show a trend of combining bioactive ingredients for various applications, including cancer treatment. This highlights the broader context of combining compounds for therapeutic benefits .

Considerations

- Teratogenicity: Thalidomide is known for its teratogenic effects, leading to severe birth defects. Analogs and derivatives must be carefully evaluated to mitigate these risks .

- Off-Target Effects: Targeted protein degradation strategies, including those using thalidomide analogs, require careful optimization to minimize off-target effects .

- Linker Optimization: The design of effective TPD molecules involves optimizing linkers for both the target protein and the E3 ligase, considering factors such as affinity, specificity, and cell permeability .

Mechanism of Action

Thalidomide-O-acetamido-C6-acid exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the ubiquitination and subsequent degradation of target proteins. The compound modulates various cellular pathways, including those involved in inflammation, angiogenesis, and immune response .

Comparison with Similar Compounds

Thalidomide: The parent compound known for its immunomodulatory and anti-inflammatory properties.

Lenalidomide: A derivative of thalidomide with enhanced anti-cancer activity.

Pomalidomide: Another thalidomide derivative with potent anti-inflammatory and immunomodulatory effects

Uniqueness: Thalidomide-O-acetamido-C6-acid is unique due to its specific structure, which allows for targeted protein degradation through the PROTAC technology. This makes it a valuable tool in drug discovery and therapeutic applications .

Properties

Molecular Formula |

C22H25N3O8 |

|---|---|

Molecular Weight |

459.4 g/mol |

IUPAC Name |

7-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]heptanoic acid |

InChI |

InChI=1S/C22H25N3O8/c26-16-10-9-14(20(30)24-16)25-21(31)13-6-5-7-15(19(13)22(25)32)33-12-17(27)23-11-4-2-1-3-8-18(28)29/h5-7,14H,1-4,8-12H2,(H,23,27)(H,28,29)(H,24,26,30) |

InChI Key |

WOLLRZHSUPHKGE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.